![molecular formula C29H31N3O3 B2979031 2-[(2-Methylphenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one CAS No. 850907-80-1](/img/structure/B2979031.png)
2-[(2-Methylphenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(2-Methylphenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one is a useful research compound. Its molecular formula is C29H31N3O3 and its molecular weight is 469.585. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-Methylphenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Methylphenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
ABCB1 Inhibitors and Biological Properties
Compounds featuring the 2-[(3-methoxyphenylethyl)phenoxy] moiety, linked to different basic nuclei such as N-4-arylpiperazine and tetrahydroisoquinoline derivatives, have been explored for their ABCB1 inhibitory activity. These studies revealed that certain derivatives exhibit significant potency in inhibiting ABCB1 activity, a protein involved in multidrug resistance in cancer cells. This suggests potential applications in overcoming drug resistance in cancer therapy (Colabufo et al., 2008).
Tubulin Polymerization Inhibition
Research into indenopyrazoles, which share structural features with the mentioned compound, has identified derivatives like GN39482 exhibiting antiproliferative activity against human cancer cells. These compounds are identified as tubulin inhibitors, highlighting their potential application in cancer treatment by inhibiting microtubule formation and inducing G2/M cell cycle arrest (Minegishi et al., 2015).
P2X7 Nucleotide Receptor Antagonism
Isoquinolines, including those similar in structure to the compound , have been studied for their ability to selectively inhibit the human P2X7 nucleotide receptor, suggesting applications in modulating immune responses and inflammation (Humphreys et al., 1998).
Antitumor Activities
Certain derivatives related to the given compound structure have shown promise in antitumor activities, specifically in inhibiting DNA methyltransferase DNMT3A without significant inhibition of DNMT1 and G9a. This selective inhibition suggests a potential therapeutic application in cancer treatment through epigenetic modulation (Rotili et al., 2014).
Serotonin Receptor Affinity
Modifications of the terminal fragment geometry in compounds with structural similarity have been explored for their affinity towards serotonin 5-HT1A and 5-HT2A receptors. These studies inform potential applications in neurological and psychiatric disorders by modulating serotonin receptor activity (Bojarski et al., 2004).
properties
IUPAC Name |
2-[(2-methylphenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c1-22-8-5-6-9-23(22)20-32-15-14-25-26(29(32)34)12-7-13-27(25)35-21-28(33)31-18-16-30(17-19-31)24-10-3-2-4-11-24/h2-13H,14-21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFSLOCFAXBDRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3OCC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylbenzyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate](/img/structure/B2978948.png)
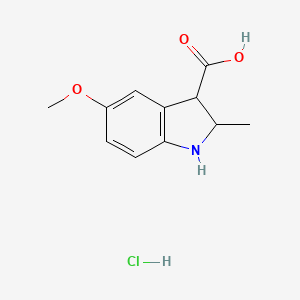
![N-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2978951.png)
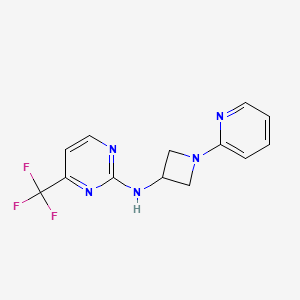
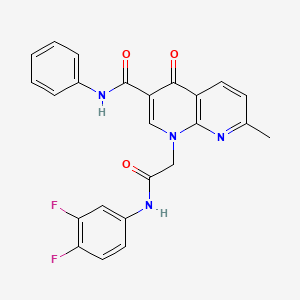

![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2978960.png)
![4-[(3,5-Dinitrobenzoyl)amino]butanoic acid](/img/structure/B2978961.png)
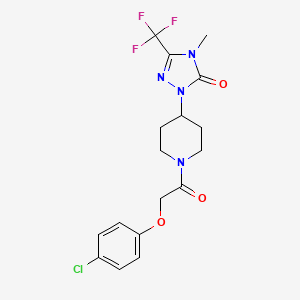
![Methyl 4-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]benzoate](/img/structure/B2978964.png)
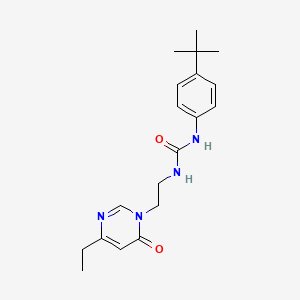
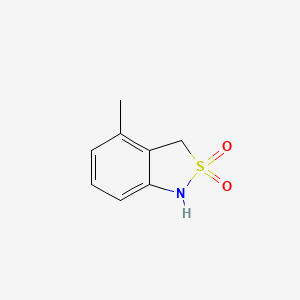
![2-{[1-(3,4-Difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2978970.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2978971.png)